molecular formula C21H24N4O B2609654 3-cyano-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide CAS No. 2034619-40-2

3-cyano-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide

Cat. No.: B2609654
CAS No.: 2034619-40-2
M. Wt: 348.45
InChI Key: KGRJOSVTPNLALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a cyano group at the 3-position, a cyclopentyl group, and a methyltetrahydrocyclopenta[c]pyrazole moiety. Its synthesis likely involves coupling a substituted benzoyl chloride with a cyclopentyl-tetrahydrocyclopentapyrazole amine derivative, analogous to methods described for related benzamides .

Properties

IUPAC Name

3-cyano-N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-24-20-11-5-10-18(20)19(23-24)14-25(17-8-2-3-9-17)21(26)16-7-4-6-15(12-16)13-22/h4,6-7,12,17H,2-3,5,8-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRJOSVTPNLALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrahydrocyclopenta[c]pyrazole moiety, followed by its attachment to the benzamide core. The cyano group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

3-cyano-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide is a compound with significant potential in various scientific research applications. Its unique structure and properties make it a candidate for studies in medicinal chemistry, particularly in the development of therapeutic agents targeting specific biological pathways.
The compound has a molecular formula of C28H30N4O2C_{28}H_{30}N_{4}O_{2} and a molecular weight of approximately 454.6 g/mol. Its structure includes a cyano group, a cyclopentyl moiety, and a tetrahydrocyclopenta[c]pyrazole ring, which contribute to its biological activity. The presence of the cyano group is particularly relevant as it can enhance the compound's interaction with biological targets.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-cyano-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide exhibit significant anticancer properties. The compound is believed to inhibit specific protein kinases involved in cell growth and differentiation. For instance, studies on related compounds have shown that they can effectively target cyclin-dependent kinases (CDKs), which are crucial for the regulation of the cell cycle and are often dysregulated in cancer cells .

Mechanism of Action

The mechanism of action of 3-cyano-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives from the evidence:

Compound Name Substituents on Benzamide Key Functional Groups Reported Use Molecular Weight (g/mol)
Target Compound 3-cyano Cyclopentyl, methyltetrahydrocyclopenta[c]pyrazole Not specified ~395 (estimated)
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (Flutolanil) 2-trifluoromethyl, 3-isopropoxy Isopropoxy, trifluoromethyl Fungicide 323.3
N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (Inabenfide) 4-pyridinecarboxamide Chloro, hydroxyphenylmethyl Plant growth regulator 342.8
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl Hydroxy-tert-butyl Metal-catalyzed C–H functionalization 221.3

Key Observations:

Substituent Effects on Bioactivity: The target compound’s 3-cyano group enhances electron-withdrawing properties compared to Flutolanil’s 2-trifluoromethyl group, which may influence binding affinity in enzyme targets .

Structural Flexibility vs. Rigidity :

  • The cyclopentyl and tetrahydrocyclopenta[c]pyrazole groups in the target compound create a rigid, three-dimensional structure , unlike the linear isopropoxy chain in Flutolanil. This rigidity could improve target selectivity but reduce solubility .

Functional Group Diversity :

  • The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables metal-catalyzed reactions, a feature absent in the target compound due to its cyclopentyl substitution .

Research Implications and Limitations

  • However, this remains speculative without experimental validation .
  • Synthetic Challenges : The methyltetrahydrocyclopenta[c]pyrazole group likely complicates synthesis compared to simpler benzamides, requiring advanced cyclization strategies .

Biological Activity

3-cyano-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₂₃N₃O
  • Molecular Weight : 301.39 g/mol
  • LogP : 4.0 (indicating moderate lipophilicity)

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Inhibition of Protein Kinases : Many related compounds have been shown to inhibit protein kinases involved in cell growth and differentiation, making them potential anti-cancer agents .
  • Anti-inflammatory Activity : The compound may modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines such as TNF-α .
  • Anticancer Properties : Studies have demonstrated that similar pyrazole derivatives can induce cell cycle arrest in cancer cells by targeting tubulin polymerization .

Anticancer Activity

Table 1 summarizes the anticancer activity of related compounds:

Compound NameIC₅₀ (µM)Mechanism of Action
Compound A0.08Tubulin inhibition
Compound B12.07Cell cycle arrest
Compound C73Apoptosis induction

Note: IC₅₀ refers to the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Activity

Research indicates that related compounds can significantly reduce inflammation in experimental models. For instance:

  • LPS-induced TNF-α Release : Compounds with similar structures have shown an IC₅₀ value of approximately 1.76 µM in inhibiting TNF-α release in vitro .

Case Studies

  • Study on Anticancer Effects :
    • A study evaluated the effects of a pyrazole derivative on various cancer cell lines, revealing significant antiproliferative activity against HepG2 (liver cancer) and HeLa (cervical cancer) cells with growth inhibition percentages of 54.25% and 38.44%, respectively .
  • Study on Anti-inflammatory Effects :
    • In vivo studies demonstrated that bisindole-substituted derivatives significantly reduced microglial activation and astrocyte proliferation in LPS-injected mice, highlighting their potential for treating neuroinflammatory conditions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-cyano-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide, and how can purity be optimized?

  • Methodology : Use multi-step organic synthesis, starting with cyclopentylamine and 1-methyltetrahydrocyclopenta[c]pyrazole intermediates. Key steps include amide coupling (e.g., EDC/HOBt activation) and cyanobenzoyl group introduction. Purification via column chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol/water) is critical. Monitor purity using TLC (Rf ~0.42 in 1:4 ethyl acetate/hexane) and confirm via HPLC (>95% purity) .
  • Data Validation : Elemental analysis (C, H, N) and spectroscopic techniques (IR for cyano [~2212 cm⁻¹], amide C=O [~1681 cm⁻¹]) ensure structural fidelity .

Q. How should researchers handle safety and stability concerns during experimental work with this compound?

  • Methodology : Follow OSHA/GHS guidelines: use PPE (gloves, goggles), avoid skin/eye contact (S24/25), and work in fume hoods. Store at 2–8°C in inert atmospheres (argon). Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify breakdown products .

Q. What spectroscopic and computational methods are essential for structural confirmation?

  • Methodology : Combine ¹H/¹³C NMR (e.g., δ 2.81 ppm for methyl groups, aromatic protons at δ 7.29–7.53 ppm), high-resolution mass spectrometry (exact mass ±0.001 Da), and DFT calculations (e.g., Gaussian09 for optimized geometry). Cross-validate with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can structural contradictions between X-ray crystallography and NMR data be resolved?

  • Methodology : Use SHELX programs for crystallographic refinement (SHELXL for small-molecule resolution, SHELXE for phase extension). For NMR discrepancies (e.g., dynamic rotational isomers), perform variable-temperature NMR (-50°C to 50°C) and compare with Cambridge Structural Database entries. Synchrotron X-ray sources improve resolution for disordered regions .

Q. What experimental designs are suitable for assessing environmental fate and biotic interactions?

  • Methodology : Adapt long-term environmental studies (e.g., Project INCHEMBIOL framework):

  • Phase 1 : Determine logP (octanol-water partitioning) and soil adsorption coefficients (OECD 106/121).
  • Phase 2 : Simulate biodegradation (OECD 301F) and photolysis (EPA Guideline 161-1).
  • Phase 3 : Ecotoxicity assays (Daphnia magna LC50, algal growth inhibition) .

Q. How can researchers evaluate the compound’s bioactivity and mechanism of action in kinase inhibition?

  • Methodology :

  • In vitro : Use fluorescence-based kinase assays (e.g., ADP-Glo™) targeting Aurora kinases or CDKs. IC50 values are derived from dose-response curves (0.1–100 µM).
  • Structural insights : Perform protein-ligand docking (AutoDock Vina) using crystallographic data (PDB IDs for kinase domains). Validate binding via ITC or SPR .

Q. What statistical approaches mitigate variability in synthetic yield and reproducibility?

  • Methodology : Implement factorial design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant factors. For reproducibility, standardize protocols across ≥3 independent syntheses and report mean ± SD yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.